molecular formula C17H24N2O4 B7927996 [2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid

[2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid

Número de catálogo: B7927996
Peso molecular: 320.4 g/mol
Clave InChI: BBCAOOTWYZVDKY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid is a synthetic compound featuring a cyclohexylamine core modified with a benzyloxycarbonyl-methyl-amino group and an acetic acid moiety. This structure combines a hydrophobic benzyl-protected amine with a polar carboxylic acid, making it a versatile intermediate in medicinal chemistry and biochemical research.

Propiedades

IUPAC Name

2-[[2-[methyl(phenylmethoxycarbonyl)amino]cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-19(17(22)23-12-13-7-3-2-4-8-13)15-10-6-5-9-14(15)18-11-16(20)21/h2-4,7-8,14-15,18H,5-6,9-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCAOOTWYZVDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1NCC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid typically involves the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The process begins with the preparation of the benzyloxycarbonyl-protected amine, followed by the introduction of the cyclohexylamino group. The final step involves the incorporation of the acetic acid moiety. The reaction conditions often include the use of mild acids for deprotection and various coupling reagents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

[2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Mecanismo De Acción

The mechanism of action of [2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. The cyclohexylamino group can enhance binding affinity and specificity, while the acetic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound-target complex .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclohexyl-Acetic Acid Backbones

Several compounds share the cyclohexylamino-acetic acid framework but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Key Structural Features Molecular Weight Biological Activity/Application Source (Evidence ID)
[2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid Benzyloxycarbonyl-methyl-amino, acetic acid Not specified Research intermediate
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid 2-Amino-2-oxoethyl substituent 199.25 g/mol Neuroproperties, protein interaction studies
(cyclohexylamino)(oxo)acetic acid Oxo group instead of benzyl-protected amine Not specified Chelation potential, simpler structure
[2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid Ethyl substitution on benzylamino group Not specified Increased lipophilicity

Analysis :

  • Substituent Effects: The benzyloxycarbonyl group in the target compound enhances steric bulk and stability compared to the oxo group in (cyclohexylamino)(oxo)acetic acid . This may reduce metabolic degradation but limit solubility.
  • Bioactivity: The amino-oxoethyl variant () exhibits neuroactive properties, suggesting that the acetic acid moiety paired with polar groups enhances interaction with neural proteins .
Carboxamide and Carbamate Derivatives

Compounds with carboxamide or carbamate functionalities highlight the role of protecting groups and side-chain modifications:

Compound Name Structure Key Differences Application Source (Evidence ID)
2-BMCA (2-Benzamido acetic acid 2-cyclohexyl carboxamide) Benzamido and cyclohexylcarboxamide groups Carboxamide instead of carbamate In vitro enzyme interaction studies
Benzyl -(3-amino-1-((2-(cyclohexylamino)-2-oxoethyl)... carbamate Cyclohexylamino-oxoethyl, trifluoroacetic acid counterion Trifluoroacetate enhances solubility Apelin-13 mimetic drug development
2-([(Benzyloxy)Carbonyl]Amino)-2-Hydroxyacetic Acid Hydroxyl group adjacent to acetic acid Increased hydrogen bonding capacity Peptide synthesis

Analysis :

  • Carbamate vs. Carboxamide : The target compound’s benzyloxycarbonyl (carbamate) group provides reversible amine protection, whereas carboxamide derivatives (e.g., 2-BMCA) are more stable but less reactive in peptide coupling .
Physicochemical Properties
  • Acidity : The acetic acid moiety (pKa ~2.5) ensures ionization at physiological pH, promoting solubility. The hydroxylated variant () may exhibit higher acidity due to the adjacent hydroxyl group .

Actividad Biológica

[2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, mechanism of action, and applications in various fields.

Chemical Structure and Synthesis

The compound features a cyclohexylamine backbone with a benzyloxycarbonyl group and an amino-acetic acid moiety. The synthesis typically involves the following steps:

  • Formation of the Cyclohexylamine Derivative : Cyclohexylamine is reacted with benzylmethylamine under controlled conditions.
  • Carboxylation : The resulting amine is then subjected to carboxylation to introduce the acetic acid functionality.

Biological Activity

The biological activity of [2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid has been explored in various studies, focusing on its immunomodulatory and anti-inflammatory properties.

Immunomodulatory Effects

Research has demonstrated that derivatives of this compound can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). For instance, compounds structurally similar to [2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid have shown IC50 values ranging from 5.34 μM to 20 μM in inhibiting IL-2 production in stimulated PBMCs .

Anti-inflammatory Properties

The compound has also been evaluated for its ability to suppress pro-inflammatory cytokines such as IL-1β and TNF-α. In human monocytic leukemia cells (THP-1), significant reductions in cytokine production were observed, with inhibition rates reaching up to 86% for IL-1β and 83.8% for TNF-α at specific concentrations .

The mechanism by which [2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to receptors or enzymes, altering their activity and impacting various signaling pathways. Molecular docking studies suggest that the compound fits well within binding sites of target proteins, stabilizing through hydrophobic and hydrophilic interactions .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to [2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid:

  • Study on PBMC Proliferation : A study conducted on PBMCs showed that certain derivatives could effectively inhibit cell proliferation induced by PHA, suggesting potential use in autoimmune conditions.
  • Cytokine Inhibition in THP-1 Cells : Another investigation focused on THP-1 cells revealed that compounds could significantly reduce the secretion of pro-inflammatory cytokines, indicating promise for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

CompoundIC50 (μM)Biological Activity
[2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid5.34 - 20Immunomodulatory
Compound A8.4Cytokine inhibition
Compound B4.9Cytokine inhibition

Q & A

What are the optimal synthetic strategies for [2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid, considering protecting group compatibility and reaction efficiency?

Methodological Answer:
The synthesis involves sequential protection of amino groups and coupling reactions. The benzyloxycarbonyl (Cbz) group is introduced first to protect the secondary amine, as it is stable under acidic and basic conditions but removable via hydrogenolysis . Cyclohexylamine can be functionalized with methylamino groups using reductive amination, followed by coupling with glycine derivatives via carbodiimide-mediated activation (e.g., EDC/HOBt) to form the acetic acid moiety . Critical steps include monitoring protecting group stability using TLC or HPLC, particularly during deprotection phases. Evidence from analogous compounds (e.g., Boc-protected cyclohexylacetic acid derivatives) suggests that orthogonal protection (e.g., Cbz for amines, tert-butyl esters for carboxylic acids) minimizes side reactions .

How can researchers resolve discrepancies in reported biological activities of this compound, such as neuroprotective vs. anticancer effects?

Advanced Analysis:
Contradictions may arise from differences in assay conditions or cellular models. For example:

  • Neuroprotection : MedChemExpress studies on similar cyclohexylacetic acid derivatives highlight dose-dependent neuroprotective effects in neuronal cell lines, assessed via MTT assays and ROS scavenging .
  • Anticancer Activity : TargetMol data on Myc-Max interaction inhibitors (e.g., NY2267) suggest cyclohexylamino-acetic acid derivatives disrupt transcription factors at IC₅₀ values ~36.5 µM, but efficacy varies with cell permeability and Myc expression levels .
    Resolution Strategy :
    • Standardize assay parameters (e.g., cell type, Myc expression levels, and incubation time).
    • Use isotopic labeling or fluorescence-based binding assays to compare target engagement across models .

What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–1.8 ppm, Cbz aromatic protons at δ 7.3–7.5 ppm) and confirms stereochemistry .
  • X-ray Crystallography : Resolves spatial arrangement of the cyclohexyl ring and acetic acid moiety, as demonstrated in substituted amino acid complexes .
  • HRMS : Validates molecular weight (expected ~350–400 g/mol) and detects impurities (<95% purity can skew bioactivity results) .

How should researchers design experiments to study this compound’s interaction with c-Myc transcription factors?

Advanced Experimental Design:

  • In Vitro Binding Assays : Use fluorescence polarization or SPR to measure binding affinity to Myc-Max heterodimers. Reference IC₅₀ values from structurally similar inhibitors (e.g., NY2267: 36.5 µM) as benchmarks .
  • Cellular Models : Employ Myc-overexpressing cancer lines (e.g., HeLa or Raji cells) and assess transcriptional repression via qPCR (e.g., Myc target genes like ODC1 or LDHA) .
  • Control Experiments : Include scrambled analogs to rule out nonspecific effects and use siRNA knockdown to confirm Myc dependency .

What are the challenges in achieving selective enzyme inhibition with this compound, and how can they be addressed?

Data Contradiction Analysis:

  • Challenge : Off-target effects due to structural similarity to endogenous amino acids (e.g., glycine derivatives).
  • Solutions :
    • Kinetic Studies : Compare inhibition constants (Kᵢ) across enzyme families (e.g., sulfotransferases vs. kinases) using radiolabeled substrates or MALDI-TOF .
    • Structural Modeling : Dock the compound into active sites (e.g., using AutoDock Vina) to identify key residues for mutagenesis validation .
    • Proteome Profiling : Utilize activity-based protein profiling (ABPP) to map selectivity in complex biological matrices .

How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Advanced Methodology:

  • LogP Optimization : Modify the cyclohexyl group (e.g., introduce polar substituents) to balance lipophilicity (target LogP ~2–3) and improve blood-brain barrier penetration .
  • Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS. Introduce methyl groups on the Cbz ring to block CYP450 oxidation .
  • In Vivo Testing : Use rodent models to assess bioavailability and toxicity, referencing protocols for neuroprotective agents (e.g., dose range 10–100 mg/kg, i.p. administration) .

What analytical standards and controls are essential for validating purity in synthetic batches?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and compare retention times to commercial standards (e.g., PubChem’s 2-Acetamido-2-cyclohexylacetic acid) .
  • Chiral Analysis : Employ chiral columns (e.g., Chiralpak IA) to confirm enantiopurity, as racemic mixtures may exhibit divergent bioactivities .
  • Elemental Analysis : Verify C/H/N ratios (±0.4%) to detect residual solvents or unreacted intermediates .

How does the compound’s stability vary under different pH conditions, and what formulations mitigate degradation?

Advanced Stability Studies:

  • pH Profiling : Incubate in buffers (pH 2–10) and monitor decomposition via NMR. The Cbz group is prone to hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions .
  • Formulation Strategies : Use lyophilized powders for long-term storage or encapsulate in liposomes to enhance stability in physiological pH (7.4) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.